(2R,3S)-Efinaconazole
Descripción
Historical Trajectory and Evolution of Azole Antifungal Agents
The quest for effective antifungal agents has been a long and evolving journey. Early treatments for systemic fungal infections were scarce and often associated with significant toxicity. nih.gov The discovery of azole antifungals in the 1940s and their subsequent development marked a pivotal moment in medical mycology. nih.govic.ac.uk
The first generation of azoles, the imidazoles (e.g., clotrimazole (B1669251), miconazole), emerged in the late 1960s and early 1970s and were primarily used as topical agents. ic.ac.ukbohrium.commdpi.com While effective for superficial infections, their systemic use was limited. The 1980s saw the introduction of ketoconazole, the first orally available azole for systemic fungal infections, which became a primary treatment for non-life-threatening endemic mycoses for nearly a decade. nih.gov
However, the limitations of early azoles, including issues with their spectrum of activity, the rise of resistant fungal strains, and potential for drug-drug interactions, spurred the development of the triazoles. nih.govfrontiersin.org The first-generation triazoles, such as fluconazole (B54011) and itraconazole (B105839), offered a broader spectrum of activity and an improved safety profile. nih.govebsco.com These became mainstays in the treatment of a variety of fungal infections. openaccessjournals.com
Despite these advances, challenges remained, including resistance and suboptimal pharmacokinetic properties for some agents. nih.gov This led to the development of second-generation triazoles, a group that includes efinaconazole (B1671126), as well as voriconazole (B182144), posaconazole, and ravuconazole. nih.govopenaccessjournals.com These newer agents were designed to have greater potency, an expanded spectrum of activity against resistant and emerging fungal pathogens, and improved safety profiles. nih.govbohrium.com Efinaconazole stands out as the first triazole to be approved for topical use in treating onychomycosis. dovepress.com
Rationale for the Stereochemical Design and Development of (2R,3S)-Efinaconazole
The specific stereochemistry of (2R,3S)-Efinaconazole is not an accidental feature but the result of deliberate and sophisticated chemical design aimed at optimizing its antifungal efficacy. The molecule possesses a critical tetrasubstituted stereogenic center, a feature that is essential in advanced triazole antifungal agents. acs.orgnewdrugapprovals.org
The synthesis of efinaconazole involves creating a specific three-dimensional arrangement of atoms, denoted as (2R,3S). This precise configuration is crucial for the drug's potent activity. Research has shown that the biological activity of triazole antifungals is highly dependent on their stereochemistry, with the (2R,3R) configuration generally required for optimal antifungal effect in this class of compounds. mdpi.com The development of efinaconazole involved innovative synthetic routes to achieve the desired enantioselective synthesis, ensuring the production of the specific (2R,3S) isomer. acs.orgresearchgate.net
One of the key features contributing to efinaconazole's efficacy is its 4-methylenepiperidino group, which is associated with reduced deactivation by keratin (B1170402). nih.gov Keratin is a major protein component of nails, and many antifungal drugs bind to it strongly, which can limit their availability to fight the infection. Efinaconazole's lower affinity for keratin allows for better penetration through the nail plate and greater availability of the free drug at the site of infection. hres.caebi.ac.uk This characteristic is a direct result of its carefully engineered molecular structure.
Overview of (2R,3S)-Efinaconazole's Significance in Contemporary Antifungal Biology and Chemistry
(2R,3S)-Efinaconazole holds a significant position in the current landscape of antifungal research and therapy. Its primary mechanism of action is the inhibition of sterol 14α-demethylase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.govpatsnap.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com By blocking its production, efinaconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death. nih.govpatsnap.com
Efinaconazole exhibits a broad spectrum of antifungal activity against a wide range of pathogens, including dermatophytes (like Trichophyton rubrum and Trichophyton mentagrophytes), yeasts (such as Candida albicans), and non-dermatophyte molds. mdpi.comnih.govcaymanchem.com This broad activity is increasingly important due to the rising prevalence of mixed and non-dermatophyte fungal infections. mdpi.com
Numerous studies have demonstrated its potent in vitro activity, often superior to older antifungal agents. mdpi.comnih.gov The table below summarizes the minimum inhibitory concentrations (MIC) of efinaconazole against various fungal species, highlighting its potent and broad-spectrum nature.
| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| Trichophyton rubrum | ≤0.002 to 0.06 | - | 0.008 |
| Trichophyton mentagrophytes | ≤0.002 to 0.06 | - | 0.015 |
| Candida albicans (at 48h) | ≤0.0005 to >0.25 | 0.004 | - |
| Dermatophytes (various species) | ≤0.002–0.5 | - | - |
| Yeasts (various species) | ≤0.002–0.13 | - | - |
| Non-dermatophyte molds | 0.0078–2 | - | - |
Data sourced from multiple in vitro studies. nih.govnih.gov MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
The development of efinaconazole with its specific stereochemistry and physicochemical properties, such as low keratin binding, represents a significant advancement in topical antifungal therapy. ebi.ac.ukmdedge.com It addresses some of the key challenges in treating onychomycosis and serves as a prime example of rational drug design in the ongoing fight against fungal infections.
Propiedades
Fórmula molecular |
C₁₈H₂₂F₂N₄O |
|---|---|
Peso molecular |
348.39 |
Sinónimos |
(2R,3S)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origen del producto |
United States |
Synthetic Methodologies and Chemical Derivatization of 2r,3s Efinaconazole
Retrosynthetic Approaches to the (2R,3S)-Efinaconazole Scaffold
A logical retrosynthetic analysis of (2R,3S)-Efinaconazole [(I) in Figure 1] reveals several key disconnections. The primary disconnection can be made at the C-N bond of the piperidine (B6355638) ring, leading to the key intermediate epoxide, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole [(II) in Figure 1], and 4-methylenepiperidine (B3104435) [(IIIa) in Figure 1]. This epoxide intermediate is a common target in many synthetic routes due to its susceptibility to nucleophilic opening by the piperidine derivative.
Further retrosynthetic analysis of the epoxide intermediate (II) suggests a disconnection at the C-N bond of the triazole ring, leading to a corresponding alcohol and 1H-1,2,4-triazole. The stereocenters in the butanol backbone can be traced back to a simpler chiral precursor, such as (2R)-2',4'-difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-lyoxy)propiophenone (IV), which can be derived from R-methyl lactate (B86563). This approach highlights the importance of establishing the correct stereochemistry early in the synthetic sequence. An alternative disconnection of the epoxide (II) points towards a Corey-Chaykovsky epoxidation of a suitable ketone precursor.
Another significant retrosynthetic strategy involves the disconnection of the tertiary alcohol, which can be formed through the addition of a 2,4-difluorophenyl Grignard reagent to a chiral ketone intermediate. The stereochemistry can be controlled through various asymmetric synthesis techniques, which will be discussed in the subsequent sections.

Stereoselective and Enantioselective Synthesis of (2R,3S)-Efinaconazole
The synthesis of the correct (2R,3S) stereoisomer of Efinaconazole (B1671126) is crucial for its antifungal activity. To achieve this, various stereoselective and enantioselective methods have been developed.
Asymmetric catalysis has proven to be a powerful tool in the synthesis of Efinaconazole, particularly for establishing the key stereocenters. One of the most effective methods involves the catalytic asymmetric cyanosilylation of a ketone. This approach was utilized to construct the elusive tetrasubstituted stereogenic center found in advanced triazole antifungal agents. nih.gov
In a reported synthesis, a gadolinium-based asymmetric catalyst was employed for the cyanosilylation of an α-chloro ketone, which serves as a key step in the enantioselective synthesis of Efinaconazole. nih.gov This streamlined approach has been highlighted as one of the shortest reported routes to a key epoxide intermediate. nih.gov The reaction conditions and outcomes of this key step are summarized in the table below.
Table 1: Asymmetric Catalysis in Efinaconazole Synthesis
| Step | Reactants | Catalyst/Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Cyanosilylation | α-chloro ketone, TMSCN | Gd(HMDS)3, Chiral Ligand | Chiral cyanohydrin | 92% | 80% | nih.gov |
Chiral auxiliary-mediated synthesis offers another robust method for controlling the stereochemistry of Efinaconazole. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.
One documented approach begins with the chiral precursor R-methyl lactate. finechemicals.com.cn In this multi-step synthesis, the chirality of the starting material is transferred through a series of reactions to establish the desired stereocenters in the final product. The process involves the amination of R-methyl lactate with morpholine (B109124) to produce the intermediate 4-[(R)-2-hydroxypropiony]morpholine (II). finechemicals.com.cn This intermediate is then further elaborated to construct the core structure of Efinaconazole. finechemicals.com.cn This method demonstrates the use of a chiral pool starting material, a subset of chiral auxiliary strategies, to achieve the desired stereochemistry.
Chemoenzymatic methods, which combine chemical and enzymatic steps, are gaining traction for the synthesis of complex molecules like Efinaconazole due to their high selectivity and environmentally friendly nature. A notable chemoenzymatic approach utilizes benzaldehyde (B42025) lyase (BAL) to catalyze the crucial benzoin (B196080) condensation step in the synthesis of a ketone precursor to Efinaconazole. This biocatalytic method is highlighted as a novel and eco-friendly route to the antifungal agent.
Optimization of Synthetic Yields and Stereochemical Purity for (2R,3S)-Efinaconazole
One process improvement study focused on a synthetic route starting from R-methyl lactate. This improved process increased the total yield of Efinaconazole from 17% to 24%, with a purity of more than 99% as determined by HPLC. finechemicals.com.cn The key improvements involved optimizing the reaction conditions for the Corey-Chaykovsky epoxidation, triazole alkylation, and deprotection steps, which were carried out in a one-pot reaction. finechemicals.com.cn
Another approach to enhance yield and purity involves the final step of the synthesis: the ring-opening of the epoxide intermediate 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine. A patented process describes conducting this reaction under anhydrous conditions in the presence of neutralizing agents and reaction-promoting metal species. google.comgoogle.com This method reportedly provides high yields and purity while using only a slight excess of the expensive 4-methylenepiperidine reagent. google.comgoogle.com
The table below summarizes the outcomes of different synthetic approaches, highlighting the improvements in yield and purity.
Table 2: Comparison of Synthetic Route Efficiencies for Efinaconazole
| Synthetic Route | Key Features | Overall Yield | Purity | Reference |
| Initial R-methyl lactate route | Multi-step synthesis from chiral pool | 17% | >99% (HPLC) | finechemicals.com.cn |
| Improved R-methyl lactate route | One-pot epoxidation, alkylation, deprotection | 24% | >99% (HPLC) | finechemicals.com.cn |
| Anhydrous epoxide ring-opening | Use of metal species and minimal excess of 4-methylenepiperidine | High | High | google.comgoogle.com |
| Asymmetric cyanosilylation | Shortest reported route to key intermediate | - | High enantiomeric excess | nih.gov |
Synthesis of Pre-clinical Metabolites and Degradation Products of (2R,3S)-Efinaconazole
The synthesis of preclinical metabolites and degradation products of (2R,3S)-Efinaconazole is essential for comprehensive pharmacological and toxicological profiling. Efinaconazole is known to be extensively metabolized through oxidation, cleavage, and glucuronic acid conjugation, resulting in five identified metabolites: H1, H2, H3, H4, and H5. nih.gov Among these, H3 is the major plasma metabolite. nih.gov
The deliberate synthesis of these metabolites is necessary for their use as analytical standards and for in-depth biological evaluation. While the metabolic pathways have been elucidated, detailed synthetic procedures for each metabolite are often proprietary. However, the general synthetic strategies would involve modifications of the Efinaconazole scaffold, such as hydroxylation of the piperidine ring or oxidation of the methyl group.
Similarly, the identification and synthesis of degradation products are crucial for ensuring the stability and quality of the final drug product. Impurities can arise from the manufacturing process or from the degradation of the active pharmaceutical ingredient over time due to factors like light, heat, or moisture. veeprho.com A study on Efinaconazole impurities identified and characterized several process-related impurities and a degradation product. researchgate.net The synthesis of these impurities is vital for developing analytical methods to control their levels in the final drug substance. For instance, some identified impurities are byproducts of the ring-opening reaction of the epoxide intermediate. researchgate.net
The table below lists some of the known metabolites and impurities of Efinaconazole.
Table 3: Known Metabolites and Impurities of Efinaconazole
| Compound Type | Name/Identifier | Source |
| Metabolite | H1 | Oxidative metabolism |
| Metabolite | H2 | Oxidative metabolism |
| Metabolite | H3 | Major plasma metabolite |
| Metabolite | H4 | Oxidative metabolism |
| Metabolite | H5 | Oxidative metabolism |
| Impurity | Impurity A | Process-related |
| Impurity | Impurity B | Process-related |
| Impurity | Impurity C | Side reaction product |
| Impurity | Impurity D | Side reaction product |
| Impurity | Impurity E | Side reaction product |
| Impurity | Impurity F | Degradation product |
Design and Synthesis of Chemically Modified (2R,3S)-Efinaconazole Analogues and Prodrugs
The development of analogues and prodrugs of (2R,3S)-Efinaconazole is a strategic approach to enhance its therapeutic properties, such as antifungal activity, solubility, and penetration. nih.govtandfonline.com The core structure of efinaconazole, a triazole antifungal, features a 1,2,4-triazole (B32235) ring, which is a common pharmacophore in many antifungal agents. nih.govebi.ac.uk This ring is crucial for the compound's mechanism of action, which involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol (B1671047) in the fungal cell membrane. nih.govdrugbank.com
The design of novel analogues often involves modifications at various positions of the efinaconazole molecule. For instance, inspired by other potent triazoles, researchers have explored the synthesis of derivatives with different side chains, such as aryl-propanamide groups, to evaluate their impact on antifungal potency and spectrum. tandfonline.com The synthesis of such analogues typically follows multi-step reaction sequences. A common strategy involves the 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," to form the triazole ring from corresponding azides and alkynes. mdpi.combeilstein-journals.org This method allows for the creation of a diverse library of compounds by varying the substituents on the starting materials. beilstein-journals.org
Another avenue of chemical modification is the development of prodrugs. nih.gov Prodrugs are inactive or less active precursors that are converted into the active drug form in the body. This strategy can be employed to overcome challenges like poor water solubility. For example, novel triazole derivatives have been designed with the aim of improving aqueous solubility to create agents with better activity profiles.
The synthesis of these modified compounds often starts from key intermediates similar to those used in the synthesis of efinaconazole itself, such as substituted epoxides. The epoxide ring can be opened by various nucleophiles to introduce new functional groups and side chains, leading to a wide range of analogues. google.comfinechemicals.com.cn The stereochemistry of the molecule is critical for its biological activity, and synthetic routes are designed to control the formation of the desired (2R,3S) stereoisomer. acs.org
Impurity Profiling and Control Strategies in (2R,3S)-Efinaconazole Manufacturing Processes
The comprehensive identification and control of impurities in the manufacturing of (2R,3S)-Efinaconazole are critical for ensuring the quality, safety, and consistency of the final active pharmaceutical ingredient (API). ingentaconnect.comdaicelpharmastandards.com Regulatory agencies mandate strict control over impurities, which can arise from starting materials, intermediates, side reactions, or degradation. veeprho.comsynthinkchemicals.com
During the process development of efinaconazole, several impurities, designated as Impurities A through F, have been identified and characterized. researchgate.netresearchgate.net These impurities can be categorized based on their origin:
Carry-over from starting materials: Impurities A and B are traced back to impurities present in the key starting materials, the epoxide intermediate (compound 1) and 4-methylenepiperidine hydrochloride (compound 2), respectively. researchgate.net
Side reactions: Impurities C, D, and E are formed through side reactions during the synthesis. researchgate.net
Degradation: Impurity F is an oxidative degradation product. researchgate.net
The formation pathways for these impurities have been elucidated. For example, Impurity C is formed when a fluorine atom on the difluorophenyl ring is substituted by a second molecule of 4-methylenepiperidine, a reaction favored by extended reaction times and an excess of the piperidine reagent. researchgate.net Impurity D is an adduct of efinaconazole with the epoxide starting material. researchgate.net Impurity E is a rearrangement product of the epoxide under alkaline conditions, while Impurity F results from the oxidation of efinaconazole, which can be accelerated by the presence of oxygen and heat. researchgate.net
To control the levels of these impurities, a robust control strategy is implemented by optimizing process parameters. ingentaconnect.comresearchgate.net Key aspects of this strategy include:
Controlling Raw Materials: Strict quality control of the epoxide and 4-methylenepiperidine starting materials is essential to minimize the introduction of Impurities A and B. researchgate.net
Optimizing Reaction Conditions:
To reduce Impurity C, the molar equivalent of 4-methylenepiperidine hydrochloride was decreased from 2.5 to 1.2 equivalents. researchgate.net
To control the formation of Impurity F, the reaction temperature was lowered from 81–83 °C to 65–70 °C, which successfully decreased its level to below 0.02%. researchgate.net
Refining Work-up and Crystallization: The purification process, including crystallization, is optimized to effectively remove process-related impurities. researchgate.net For instance, crystallization from an ethanol-water solvent system was found to be highly effective, yielding efinaconazole with a purity of 99.96%. researchgate.net
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the detection and quantification of these impurities throughout the manufacturing process. veeprho.comresearchgate.net
Table 1: Identified Impurities in (2R,3S)-Efinaconazole Manufacturing
| Impurity | Source Category | Formation Pathway |
|---|---|---|
| Impurity A | Carry-over | Originates from an impurity in the epoxide starting material. researchgate.net |
| Impurity B | Carry-over | Originates from an impurity in the 4-methylenepiperidine HCl starting material. researchgate.net |
| Impurity C | Side Reaction | Nucleophilic substitution of a fluorine atom by a second molecule of 4-methylenepiperidine. researchgate.net |
| Impurity D | Side Reaction | Adduct formation between efinaconazole and the epoxide starting material. researchgate.net |
| Impurity E | Side Reaction | Rearrangement of the epoxide starting material under alkaline conditions. researchgate.net |
| Impurity F | Degradation | Oxidation of the efinaconazole product. researchgate.net |
Application of Green Chemistry Principles in (2R,3S)-Efinaconazole Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally benign processes. nih.gov These principles focus on reducing waste, minimizing energy consumption, using safer solvents, and improving atom economy. nih.govnih.gov While specific literature detailing a fully "green" synthesis of (2R,3S)-Efinaconazole is limited, the application of these principles can be inferred from process optimization studies and general advancements in triazole synthesis.
The choice of solvents is another critical aspect of green chemistry. Pharmaceutical syntheses often rely on organic solvents, and efforts are made to replace hazardous solvents with greener alternatives like water, ethanol, or acetone. nih.gov The crystallization step in the purification of efinaconazole utilizes an ethanol-water mixture, which is a more environmentally friendly solvent system compared to many chlorinated or aprotic polar solvents. researchgate.net
Atom economy , which maximizes the incorporation of all materials used in the process into the final product, is a key metric. rsc.org Synthetic routes are continuously being explored to improve efficiency. For instance, developing one-pot reactions, where multiple transformations occur in a single reactor without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste. finechemicals.com.cnrsc.org
By focusing on optimizing reaction parameters, choosing safer solvents, and improving reaction efficiency, the manufacturing process for (2R,3S)-Efinaconazole can be made more aligned with the principles of green and sustainable chemistry. ingentaconnect.comrsc.org
Molecular and Cellular Mechanisms of Action of 2r,3s Efinaconazole
Detailed Molecular Interactions with Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)
The primary molecular target of (2R,3S)-Efinaconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. nih.govnih.govpatsnap.com This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. nih.govnih.gov By inhibiting CYP51, efinaconazole (B1671126) effectively halts the production of ergosterol, a vital component for fungal cell viability. nih.govpatsnap.com
The efficacy of (2R,3S)-Efinaconazole as an antifungal agent is rooted in its strong inhibitory activity against CYP51. This inhibition disrupts the conversion of lanosterol to ergosterol, a key step in the fungal cell membrane synthesis. patsnap.com The potency of this inhibition has been quantified through in vitro ergosterol biosynthesis assays, which determined the 50% inhibitory concentrations (IC50) of efinaconazole against key fungal pathogens.
In a study investigating its mechanism of action, efinaconazole demonstrated potent inhibition of ergosterol biosynthesis in both Trichophyton mentagrophytes and Candida albicans. nih.gov Against T. mentagrophytes, efinaconazole exhibited an IC50 of 0.0070 μg/mL. nih.gov For C. albicans, the inhibitory activity was even more pronounced, with an IC50 value of 0.00040 μg/mL. nih.gov These low IC50 values underscore the strong binding and effective inhibition of CYP51 by efinaconazole, which directly correlates with its potent antifungal activity. nih.gov
| Fungal Species | IC50 (μg/mL) |
|---|---|
| Trichophyton mentagrophytes | 0.0070 |
| Candida albicans | 0.00040 |
As of the current body of scientific literature, there are no publicly available experimental structures of the (2R,3S)-Efinaconazole-CYP51 complex determined by methods such as X-ray crystallography or cryo-electron microscopy (Cryo-EM). Such structural data would provide invaluable atomic-level insights into the precise binding mode and interactions between efinaconazole and the active site of fungal CYP51.
However, based on studies of other triazole antifungals, a general mechanism of interaction with CYP51 can be inferred. Triazoles typically bind to the heme iron atom in the active site of CYP51 via one of the nitrogen atoms in their triazole ring. This coordination competitively inhibits the binding of the natural substrate, lanosterol, thus blocking the demethylation process. The specificity and affinity of different triazole antifungals are determined by the interactions of their respective side chains with the amino acid residues lining the active site of the enzyme. Molecular docking and modeling studies on other azole inhibitors with CYP51 suggest that hydrophobic interactions play a significant role in the binding affinity. nih.govfrontiersin.org
(2R,3S)-Efinaconazole exhibits a broad spectrum of activity against a wide range of fungal pathogens, which is a reflection of its potent inhibition of CYP51 across different species. nih.gov The in vitro antifungal activity of efinaconazole has been extensively evaluated and compared with other antifungal agents against various clinical isolates of dermatophytes, yeasts, and molds.
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. For efinaconazole, the MIC90 (the concentration required to inhibit the growth of 90% of isolates) against Trichophyton rubrum and Trichophyton mentagrophytes has been reported as 0.008 μg/mL and 0.015 μg/mL, respectively. nih.gov Against Candida species, the MIC50 and MIC90 values were found to be 0.016 μg/mL and 0.25 μg/mL, respectively. nih.gov Furthermore, against various mold species, the MIC values for efinaconazole ranged from 0.016 to 2 μg/mL. nih.gov
| Fungal Species | MIC Range | MIC50 | MIC90 |
|---|---|---|---|
| Trichophyton rubrum | ≤0.002 - 0.06 | - | 0.008 |
| Trichophyton mentagrophytes | ≤0.002 - 0.06 | - | 0.015 |
| Candida albicans | ≤0.0005 - >0.25 | 0.001 (24h) / 0.004 (48h) | - |
| Dermatophytes (general) | - | 0.002 | 0.03 |
| Candida spp. (general) | - | 0.016 | 0.25 |
| Molds (various) | 0.016 - 2 | - | - |
These data demonstrate that efinaconazole is highly active against a broad spectrum of clinically relevant fungi, often exhibiting greater potency than other established antifungal agents. nih.govuspto.gov
Disruption of Fungal Ergosterol Biosynthesis Pathway by (2R,3S)-Efinaconazole
The inhibition of CYP51 by (2R,3S)-Efinaconazole sets off a cascade of events within the fungal cell that ultimately leads to the cessation of growth and, in some cases, cell death. patsnap.com This disruption of the ergosterol biosynthesis pathway has profound consequences for the structure and function of the fungal plasma membrane. nih.gov
A direct consequence of CYP51 inhibition by efinaconazole is the accumulation of 14α-methylated sterol precursors, such as lanosterol. nih.gov In a normal, uninhibited pathway, these precursors are converted to ergosterol. However, when CYP51 is blocked, these precursors build up within the cell. nih.gov Studies have shown that efinaconazole treatment leads to a dose-dependent increase in 4,4-dimethylsterols (including lanosterol) and 4α-methylsterols in fungal cells. nih.gov This accumulation of aberrant sterols is a key factor in the antifungal mechanism of efinaconazole. nih.govpatsnap.com
The depletion of ergosterol and the concurrent accumulation of aberrant sterol precursors have a detrimental effect on the fungal plasma membrane. nih.gov Ergosterol is essential for maintaining the fluidity, permeability, and integrity of the membrane. nih.gov Its absence, coupled with the integration of the abnormal sterol precursors, leads to a disorganized and dysfunctional membrane. nih.gov
Electron microscopy studies of Trichophyton mentagrophytes hyphae treated with efinaconazole have revealed significant morphological and ultrastructural changes. nih.govresearchgate.net At lower concentrations, effects such as shortening of the interseptal distance, globular swelling, and thickening of the cell wall are observed. nih.gov At higher concentrations, more severe damage is evident, including the separation of the plasma membrane from the cell wall, the accumulation of electron-dense granules, discontinuity of the plasma membrane, and the degeneration of organelles. nih.gov While efinaconazole does not appear to have a direct damaging effect on the fungal cell membrane, the inhibition of ergosterol biosynthesis indirectly leads to a loss of membrane integrity and increased permeability. nih.gov
Impact of (2R,3S)-Efinaconazole on Fungal Cell Wall Architecture and Biosynthesis
(2R,3S)-Efinaconazole primarily functions by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govpatsnap.com As a triazole antifungal, its mechanism involves the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. patsnap.comnih.govsmpdb.ca This enzyme is critical for the conversion of lanosterol to ergosterol in the endoplasmic reticulum of the fungal cell. smpdb.cadrugbank.com
The inhibition of lanosterol 14α-demethylase by (2R,3S)-Efinaconazole leads to two significant consequences. Firstly, it causes a depletion of ergosterol in the cell membrane. nih.govpatsnap.com The loss of ergosterol compromises the membrane's structural integrity and fluidity, leading to increased permeability and disruption of essential cellular functions, ultimately inhibiting fungal growth. nih.govpatsnap.comnih.gov Secondly, the blockage of this enzymatic step results in the accumulation of toxic 14α-methylated precursor sterols, such as lanosterol, within the cell. nih.govpatsnap.comdrugs.com
While the primary target of (2R,3S)-Efinaconazole is the cell membrane, these disruptive effects secondarily impact the fungal cell wall. The compromised cell membrane affects the activity of several membrane-bound enzymes, including those involved in cell wall synthesis like chitin (B13524) synthase. nih.gov Studies using electron microscopy on Trichophyton mentagrophytes treated with (2R,3S)-Efinaconazole have revealed significant ultrastructural changes to the cell wall. nih.gov At certain concentrations, a noticeable thickening of the fungal cell wall was observed. nih.govnih.gov Other degenerative changes included the separation of the plasma membrane from the cell wall and the accumulation of electron-dense granules within that space, indicating a profound loss of cellular architecture. nih.govnih.gov
Modulation of Fungal Virulence Factors and Morphological Transitions by (2R,3S)-Efinaconazole
The antifungal activity of (2R,3S)-Efinaconazole is directly linked to its ability to induce significant morphological and ultrastructural changes in fungi, thereby modulating factors essential for their virulence and survival. nih.govnih.gov The integrity of the cell structure is a primary virulence factor, and by disrupting it, (2R,3S)-Efinaconazole effectively inhibits fungal growth and pathogenicity. nih.gov
Treatment of Trichophyton mentagrophytes hyphae with (2R,3S)-Efinaconazole results in distinct and concentration-dependent morphological alterations. nih.govnih.gov These changes become more pronounced as the concentration of the drug increases. nih.govnih.gov At lower concentrations, observed effects include the shortening of the distance between septa (interseptal distance) and the appearance of globular swellings along the hyphae. nih.govnih.gov At higher concentrations, the morphological damage is more severe, leading to nonuniform hyphal widths, flattening of the structures, discontinuity of the plasma membrane, and the degeneration of internal organelles. nih.govnih.gov These degenerative effects are a direct result of the compound's primary mechanism of action—the disruption of ergosterol biosynthesis. nih.govresearchgate.net
The table below summarizes the observed morphological and ultrastructural changes in T. mentagrophytes at various concentrations of (2R,3S)-Efinaconazole, as detailed in research findings. nih.govnih.gov
| Concentration Range (μg/mL) | Observed Morphological and Ultrastructural Changes |
| 0.001 - 0.01 | Shortening of interseptal distance, globular swelling, thickening of the cell wall. |
| 0.1 - 10 | Nonuniform widths and flattening of hyphae, separation of plasma membrane from the cell wall, accumulation of electron-dense granules, discontinuity of the plasma membrane, degeneration of organelles. |
Comparative Mechanistic Insights: (2R,3S)-Efinaconazole vs. Other Azole Antifungals
(2R,3S)-Efinaconazole shares its fundamental mechanism of action with other azole antifungals, such as itraconazole (B105839) and fluconazole (B54011), by inhibiting lanosterol 14α-demethylase to block ergosterol synthesis. nih.govdrugs.comnih.gov However, comparative studies demonstrate that (2R,3S)-Efinaconazole exhibits significantly greater potency against a broad spectrum of fungi. nih.govasm.org
Research into its effect on ergosterol biosynthesis shows that (2R,3S)-Efinaconazole is a more potent inhibitor of the target enzyme than other azoles. In one study, it was found to be 4.9 times more active than itraconazole in inhibiting ergosterol production in T. mentagrophytes and 7.3 times more active than clotrimazole (B1669251) in C. albicans. nih.gov This superior activity is reflected in its lower 50% inhibitory concentrations (IC₅₀), as detailed in the table below. nih.gov
| Fungal Species | Compound | IC₅₀ (μg/mL) |
|---|---|---|
| T. mentagrophytes | (2R,3S)-Efinaconazole | 0.0070 |
| Itraconazole | 0.0338 | |
| C. albicans | (2R,3S)-Efinaconazole | 0.00040 |
| Clotrimazole | 0.0029 |
This enhanced enzymatic inhibition translates to greater antifungal potency, as measured by Minimum Inhibitory Concentration (MIC) values. Against common dermatophytes like T. rubrum and T. mentagrophytes, the MIC₉₀ of (2R,3S)-Efinaconazole was found to be 8- to 64-fold lower than that of ciclopirox (B875) and itraconazole. nih.gov Similarly, its activity against C. albicans was markedly higher, with an MIC₅₀ that was 8- to 1,000-fold lower than comparator drugs including amorolfine, ciclopirox, itraconazole, and terbinafine (B446). nih.gov
| Organism Group | Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| Dermatophytes | (2R,3S)-Efinaconazole | 0.002 | 0.03 |
| Fluconazole | 1 | 8 | |
| Itraconazole | 0.03 | 0.25 | |
| Terbinafine | 0.031 | 16 | |
| Candida isolates | (2R,3S)-Efinaconazole | 0.016 | 0.25 |
| Fluconazole | 1 | 16 | |
| Itraconazole | 0.25 | 0.5 | |
| Terbinafine | 2 | 8 |
Beyond its high potency, a distinguishing feature of (2R,3S)-Efinaconazole is its low binding affinity for keratin (B1170402). nih.govdrugs.comnih.gov This characteristic is particularly relevant for topical applications, as it allows for greater penetration through the nail plate and increased availability of the free drug at the site of infection compared to other topical agents. nih.govdrugs.com
Structure Activity Relationship Sar Studies of 2r,3s Efinaconazole and Its Derivatives
Elucidation of Key Pharmacophoric Elements Critical for (2R,3S)-Efinaconazole's Activity
The antifungal activity of efinaconazole (B1671126) is attributed to several key pharmacophoric elements within its structure, each playing a crucial role in its interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.
The 1H-1,2,4-triazole ring is a cornerstone of efinaconazole's activity. The nitrogen atom at the 4-position (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51. This interaction is fundamental to the inhibitory mechanism of all azole antifungals, effectively blocking the enzyme's catalytic function.
The 2,4-difluorophenyl group is another critical component. This halogenated aromatic ring engages in hydrophobic interactions within a specific pocket of the CYP51 active site. The fluorine substituents enhance the binding affinity and can influence the metabolic stability of the compound.
The tertiary hydroxyl group is essential for anchoring the molecule within the active site through hydrogen bonding with nearby amino acid residues. This interaction helps to properly orient the molecule for optimal binding of the triazole and difluorophenyl moieties.
The (2R,3S)-stereochemistry of the core butanol backbone precisely positions these key functional groups in three-dimensional space to maximize their interactions with the target enzyme.
Stereochemical Requirements for Optimal Antifungal Potency and Selectivity of (2R,3S)-Efinaconazole
The stereochemistry of efinaconazole is paramount to its antifungal efficacy. The molecule possesses two chiral centers, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Extensive research in the field of azole antifungals has demonstrated that the biological activity is highly dependent on the specific spatial arrangement of the substituents.
Systematic Modification of the Triazole, Hydroxy, and Alkyl Side Chains of (2R,3S)-Efinaconazole
The development of efinaconazole was guided by systematic modifications of a core azole scaffold. While comprehensive SAR studies detailing modifications of every part of the efinaconazole molecule are not publicly available, research on analogous compounds provides valuable insights into the impact of such changes.
Triazole Ring Modification: The 1,2,4-triazole (B32235) ring is generally considered essential for the mechanism of action of this class of antifungals. Replacement with other heterocycles often leads to a significant decrease or loss of activity. However, the introduction of small substituents on the triazole ring could potentially modulate the binding affinity and pharmacokinetic properties.
Hydroxyl Group Modification: The tertiary hydroxyl group is a key hydrogen bond donor. Esterification or etherification of this group, as demonstrated in studies of fluconazole (B54011) derivatives, can lead to prodrugs or compounds with altered solubility and activity profiles semanticscholar.org. Such modifications would likely impact the binding affinity of efinaconazole to CYP51.
Alkyl Side Chain Modification: The 4-methylenepiperidin-1-yl moiety is a distinctive feature of efinaconazole. Studies on related azole antifungals have shown that the nature of the side chain significantly influences antifungal potency and spectrum. For instance, in a series of (2R,3S)-2-(2,4-difluorophenyl)-3-(tetrazol-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol derivatives, modifications to the side chain, specifically the introduction of aryl-piperazinyl-ethyl groups, resulted in compounds with potent antifungal activity nih.gov. The table below presents the in vitro antifungal activity (MIC in µg/mL) of some of these derivatives against various fungal strains, illustrating the impact of side-chain modifications.
| Compound | R Group on Piperazine Phenyl | C. albicans | C. albicans (resistant) | C. tropicalis | C. krusei | C. neoformans |
| 11d | 3-CF3 | 0.25 | 0.5 | 0.5 | 0.5 | 0.25 |
| 12d | 3-CF3 | 0.12 | 0.12 | 0.25 | 0.25 | 0.5 |
| Itraconazole (B105839) | - | 0.12 | 0.12 | 0.12 | 0.25 | 0.12 |
| Fluconazole | - | 1.0 | >128 | 2.0 | 8.0 | 4.0 |
| Data derived from a study on analogous azole antifungals nih.gov. |
These findings suggest that while the core scaffold of efinaconazole is highly optimized, there is potential for further modulation of its antifungal properties through careful modification of its side chain.
Structure-Based Drug Design Approaches Utilizing the (2R,3S)-Efinaconazole Core Scaffold
The development of potent and selective antifungal agents like efinaconazole has been significantly advanced by structure-based drug design approaches. The availability of crystal structures of fungal CYP51 enzymes allows for the rational design of inhibitors that can fit snugly into the active site and establish favorable interactions.
Molecular docking studies are a key component of this approach. By computationally placing efinaconazole and its analogues into the active site of CYP51, researchers can predict their binding modes and affinities. These studies have confirmed that the N4 of the triazole ring of azoles coordinates with the heme iron, and the 2,4-difluorophenyl group occupies a hydrophobic pocket.
The core scaffold of efinaconazole, (2R,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, represents a well-validated platform for the design of new antifungal agents. By using this scaffold as a starting point, medicinal chemists can design novel derivatives with modified side chains to explore interactions with other regions of the CYP51 active site, potentially leading to compounds with improved potency, a broader spectrum of activity, or a reduced potential for resistance development acs.orgnih.gov. For example, the design of novel fluconazole-based compounds has been guided by the typical SAR model of azole antifungals, which involves maintaining the key pharmacophoric groups while modifying other parts of the molecule to enhance interactions with fungal-specific residues acs.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for (2R,3S)-Efinaconazole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on efinaconazole analogues are not widely published, QSAR modeling has been extensively applied to the broader class of azole antifungals.
These studies typically involve calculating a variety of molecular descriptors for a set of azole derivatives with known antifungal activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the antifungal activity of new, untested compounds based on their structural features.
For instance, QSAR studies on fluconazole derivatives have highlighted the importance of electronic and topological parameters in determining their antifungal activity semanticscholar.org. Such models can be invaluable in prioritizing the synthesis of novel efinaconazole analogues with a higher probability of exhibiting potent antifungal effects, thereby streamlining the drug discovery process. The application of QSAR would allow for the virtual screening of large libraries of potential efinaconazole derivatives, identifying the most promising candidates for further investigation.
Pre Clinical Pharmacological and Biological Investigations of 2r,3s Efinaconazole
Pharmacokinetic Characterization of (2R,3S)-Efinaconazole in Pre-clinical Animal Models
Metabolic Pathways and Metabolite Identification in Pre-clinical Systems
Pre-clinical studies in animal models have demonstrated that (2R,3S)-Efinaconazole undergoes extensive metabolism. In vivo investigations involving subcutaneous administration to rats identified five primary metabolites, designated as H1 (triazole), H2 (2R,3S-diol), H3 (reduced ketone), H4 (diol), and H5 (exo-OH). fda.gov Among these, the H3 metabolite was found to be the major metabolite present in the plasma of rats and minipigs, with its concentration levels often equaling or surpassing those of the parent compound. nih.gov
The metabolic transformations of efinaconazole (B1671126) involve several key pathways, including oxidation, cleavage, and subsequent conjugation with glucuronic acid. nih.gov In vitro metabolism studies using rat, dog, and human liver microsomes confirmed these pathways and showed that the metabolic profiles in nonclinical species were qualitatively similar to that in humans. fda.gov Importantly, these studies established that no major human-specific metabolites were produced that were not also present in the animal species used for toxicological assessments. fda.gov
Excretion Kinetics in Animal Models
Studies in rats and dogs have elucidated the excretion pathways of (2R,3S)-Efinaconazole following administration. A notable finding is that the parent drug is not significantly excreted; instead, its metabolites are eliminated from the body. nih.gov This suggests that efinaconazole is likely completely metabolized before excretion. nih.gov
The primary routes of elimination for the metabolites are through both bile and urine. nih.gov Following either dermal or subcutaneous dosing in rats, the majority of the administered radioactive dose was recovered in the urine and feces, with most of the elimination occurring within the first 72 hours post-administration. nih.gov Additionally, studies in lactating rats have shown that efinaconazole and/or its metabolites are excreted into milk, indicating the potential for transfer during nursing in these pre-clinical models. nih.govnih.gov
Pre-clinical Pharmacodynamic Modeling and Target Attainment for (2R,3S)-Efinaconazole
The pre-clinical pharmacodynamic profile of (2R,3S)-Efinaconazole supports its efficacy as a topical antifungal agent, particularly for onychomycosis. Target attainment, the principle of achieving sufficient drug concentrations at the site of infection to inhibit or kill the pathogen, is a key aspect of its mechanism. Efinaconazole exhibits potent in vitro activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, with very low minimum inhibitory concentration (MIC) values, often in the range of 0.001 to 0.03 µg/mL. tandfonline.comnih.gov
A critical pharmacokinetic property contributing to its efficacy is its low affinity for keratin (B1170402). fda.govresearchgate.net Unlike other antifungals that bind tightly to keratin, the primary component of the nail plate, efinaconazole's low binding affinity allows for a higher concentration of the free, active drug to penetrate through the nail to the nail bed and site of infection. fda.govnih.gov Studies have demonstrated that efinaconazole accumulates to high concentrations within the nail plate, reaching levels well above the MICs required to inhibit the growth of dermatophytes. researchgate.net This efficient penetration and high availability of the active compound at the target site are believed to be fundamental to its therapeutic effect in pre-clinical models. nih.gov
Efficacy Studies of (2R,3S)-Efinaconazole in Non-Human In vivo Fungal Infection Models
The in vivo efficacy of (2R,3S)-Efinaconazole has been extensively evaluated in guinea pig models of superficial fungal infections, demonstrating significant therapeutic effects.
In a guinea pig model of onychomycosis (tinea unguium) caused by T. mentagrophytes, topical application of efinaconazole led to a significant reduction in viable fungal counts in the nails compared to vehicle-treated controls. nih.govresearchgate.net Its efficacy has been shown to be robust even in models designed to mimic more severe infections. nih.gov A comparative study established its superior efficacy in reducing nail fungal burden over other topical agents. nih.gov Furthermore, efinaconazole was effective in preventing relapse in a tinea corporis model and showed prophylactic effects when applied prior to fungal inoculation. nih.gov
Topical efinaconazole has also proven effective in guinea pig models of tinea pedis and tinea corporis, resulting in mycological cure and preventing relapse of the infection. nih.gov Notably, in a model of cutaneous candidiasis caused by C. albicans, topical efinaconazole achieved mycological cure in 80% of the animals, whereas several comparator azole antifungals were ineffective at reducing the fungal count. nih.gov
| Infection Model Duration | Efficacy Endpoint | (2R,3S)-Efinaconazole 10% Solution | Comparator (Luliconazole 5%) | Reference |
|---|---|---|---|---|
| 4-Week Infection | 90% Efficacy Rate | 92% (11/12 animals) | 83% | nih.gov |
| 4-Week Infection | 99% Efficacy Rate** | 50% (6/12 animals) | 0% | nih.gov |
| 8-Week Infection (Severe Model) | 90% Efficacy Rate | 75% (9/12 animals) | 42% | nih.gov |
| 8-Week Infection (Severe Model) | 99% Efficacy Rate** | 25% (3/12 animals) | 0% | nih.gov |
*90% Efficacy Rate: Defined as a ≥90% reduction in viable fungal count compared to the infected control group. researchgate.net
**99% Efficacy Rate: Defined as a ≥99% reduction in viable fungal count compared to the infected control group. researchgate.net
While in vitro studies have shown that (2R,3S)-Efinaconazole possesses potent activity against fungi known to cause systemic infections, such as Aspergillus fumigatus and Cryptococcus neoformans, its pre-clinical development has focused on its utility as a topical agent. nih.gov Due to its formulation for topical application and evidence of low systemic absorption in animal models, extensive evaluations in pre-clinical models of systemic or invasive fungal infections have not been a primary focus. The available published research prioritizes its efficacy in dermatophytosis and other superficial fungal infections.
Anti-Biofilm Activity and Biofilm Eradication Capabilities of (2R,3S)-Efinaconazole in vitro and in vivo (Non-Human)
The ability of fungi to form biofilms is a significant factor in the persistence and recurrence of infections like onychomycosis. In vitro investigations have demonstrated that (2R,3S)-Efinaconazole possesses significant activity against established biofilms of Trichophyton rubrum, a primary causative agent of onychomycosis. frontiersin.orgnih.gov
Currently, there is a lack of published non-human in vivo studies specifically investigating the biofilm eradication capabilities of (2R,3S)-Efinaconazole.
Immunomodulatory Effects of (2R,3S)-Efinaconazole in Host-Pathogen Interactions (Pre-clinical)
Extensive searches of publicly available scientific literature did not yield specific preclinical studies investigating the immunomodulatory effects of (2R,3S)-Efinaconazole in host-pathogen interactions. The available research on (2R,3S)-Efinaconazole primarily focuses on its direct antifungal activity, mechanism of action, pharmacokinetics, and clinical efficacy in treating onychomycosis.
One preclinical study noted mild microscopic skin inflammation following dermal application in animal models. However, this finding was part of a safety assessment and was not further characterized in the context of a host-pathogen interaction. There is a lack of detailed research into the effects of (2R,3S)-Efinaconazole on specific immune cell functions, cytokine profiles, or inflammatory pathways during fungal infections in a preclinical setting.
Consequently, no data tables or detailed research findings on the immunomodulatory effects of (2R,3S)-Efinaconazole can be provided at this time.
Mechanisms of Fungal Resistance to 2r,3s Efinaconazole
Genetic Basis of Resistance to Azole Antifungals, Specifically for (2R,3S)-Efinaconazole
While research specifically investigating the genetic basis of resistance to (2R,3S)-efinaconazole is limited, the mechanisms of resistance to azole antifungals in dermatophytes, the primary causative agents of onychomycosis, have been studied. These mechanisms are generally applicable to the class, and it is presumed that resistance to efinaconazole (B1671126) would follow similar pathways. The primary mechanisms of azole resistance in fungi involve alterations in the drug target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), and reduced intracellular drug concentration through the overexpression of efflux pumps.
Analysis of CYP51 Gene Mutations (e.g., ERG11) Leading to Reduced Susceptibility
Mutations in the ERG11 gene are a well-established mechanism of azole resistance in various fungi, including Candida species and Aspergillus fumigatus. nih.govresearchgate.net These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, which can reduce the binding affinity of azole drugs to their target. nih.gov This decreased affinity necessitates higher drug concentrations to inhibit fungal growth, resulting in increased minimum inhibitory concentrations (MICs).
In dermatophytes, mutations in the ERG11 gene have also been associated with azole resistance. While specific studies identifying ERG11 mutations in (2R,3S)-efinaconazole-resistant strains of Trichophyton rubrum or Trichophyton mentagrophytes are not yet available in the published literature, it is a plausible mechanism of resistance. It has been proposed that prolonged exposure to azoles could favor the emergence of resistant isolates harboring such mutations. encyclopedia.pub
Role of Efflux Pump Overexpression (e.g., ABC and MFS Transporters)
Another significant mechanism of azole resistance is the overexpression of efflux pumps, which actively transport antifungal drugs out of the fungal cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. informahealthcare.comresearchgate.netsemanticscholar.org Fungi possess two main superfamilies of efflux pump transporters: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. informahealthcare.comsemanticscholar.org
In Trichophyton rubrum, several genes encoding ABC transporters, such as TruMDR1, TruMDR2, and TruMDR3, and MFS transporters, like TruMFS1, have been identified and implicated in azole resistance. informahealthcare.comasm.orgnih.govresearchgate.netnih.gov Overexpression of these transporter genes has been observed in azole-resistant clinical isolates. asm.org For instance, a multi-antifungal-resistant strain of T. rubrum showed increased expression of genes encoding ABC transporter proteins, which was associated with its azole resistance. asm.org One study demonstrated that the overexpression of TruMDR3 in T. rubrum conferred resistance to voriconazole (B182144) and itraconazole (B105839). asm.orgnih.govresearchgate.netnih.gov Given that (2R,3S)-efinaconazole is a triazole, it is highly probable that the overexpression of these same efflux pumps could contribute to the development of resistance to this agent.
Transcriptomic, Proteomic, and Metabolomic Profiling of (2R,3S)-Efinaconazole-Resistant Fungal Strains
To date, there are no published studies that have performed transcriptomic, proteomic, or metabolomic profiling of (2R,3S)-efinaconazole-resistant fungal strains. Such studies would be invaluable in providing a comprehensive understanding of the molecular changes that accompany the development of resistance.
For other azole antifungals, these "omics" approaches have revealed complex and multifactorial resistance mechanisms in fungi like Candida albicans. These studies have identified changes in the expression of genes and proteins involved in ergosterol (B1671047) biosynthesis, cell wall integrity, stress response, and various metabolic pathways. Metabolomic analyses have also identified alterations in lipid and amino acid metabolism in azole-resistant strains. Future research employing these techniques on efinaconazole-resistant dermatophytes would be crucial for identifying novel resistance markers and potential therapeutic targets.
Phenotypic Characterization and Fitness Cost Assessment of Resistant Isolates
Studies on the potential for inducing resistance to (2R,3S)-efinaconazole have yielded mixed results. One in vitro study involving serial passage of T. rubrum strains in the presence of efinaconazole found no evidence of resistance development after 12 passages. nih.gov However, another study demonstrated that efinaconazole has the potential to induce resistance in T. rubrum, which may limit its long-term efficacy. nih.govresearchgate.net
In the latter study, efinaconazole-resistant mutants of T. rubrum were isolated and showed a 4- to 16-fold increase in MIC values compared to the parental strains. This demonstrates a clear phenotypic change in terms of drug susceptibility.
Currently, there is no available data on the fitness cost associated with resistance to (2R,3S)-efinaconazole in dermatophytes. In general, resistance mutations can sometimes be associated with a fitness cost, such as reduced growth rate or virulence, in the absence of the drug. researchgate.net However, many azole resistance mutations have been found to carry no intrinsic fitness cost, which can contribute to the persistence of resistant strains in a population even without drug pressure. researchgate.net
Cross-Resistance Patterns between (2R,3S)-Efinaconazole and Other Currently Available Azole Antifungals
The potential for cross-resistance between (2R,3S)-efinaconazole and other azole antifungals is an important clinical consideration. Limited data suggests a complex picture. One study found that some experimentally induced efinaconazole-resistant mutants of T. rubrum also exhibited cross-resistance to itraconazole. nih.gov
Conversely, other studies suggest that efinaconazole may be effective against isolates resistant to other antifungals. For instance, efinaconazole has shown potent activity against a broad panel of susceptible and resistant dermatophyte, Candida, and mold isolates. researchgate.net It has been reported to be effective in treating infections caused by terbinafine-resistant Trichophyton interdigitale strains that also showed reduced sensitivity to itraconazole. nih.gov Furthermore, in a large survey of clinical isolates, efinaconazole demonstrated high activity against itraconazole- and terbinafine-resistant strains. researchgate.net This suggests that the mechanisms conferring resistance to other azoles may not always extend to efinaconazole, potentially due to structural differences in the molecule.
The following table summarizes the in vitro activity of efinaconazole and other antifungals against various fungal isolates, including those with known resistance to other agents.
| Organism | Antifungal Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|---|---|---|---|---|
| Dermatophytes (Susceptible & Resistant) | Efinaconazole | 0.002 | 0.03 | researchgate.net |
| Fluconazole (B54011) | 1 | 8 | researchgate.net | |
| Itraconazole | 0.03 | 0.25 | researchgate.net | |
| Terbinafine (B446) | 0.031 | 16 | researchgate.net | |
| Candida isolates (Susceptible & Resistant) | Efinaconazole | 0.016 | 0.25 | researchgate.net |
| Fluconazole | 1 | 16 | researchgate.net | |
| Itraconazole | 0.25 | 0.5 | researchgate.net | |
| Terbinafine | 2 | 8 | researchgate.net |
Strategies for Overcoming or Mitigating (2R,3S)-Efinaconazole Resistance
While specific strategies to overcome established resistance to (2R,3S)-efinaconazole have not been extensively studied, several general approaches to mitigate antifungal resistance are relevant.
Rational Antifungal Use and Stewardship: Proper diagnosis, including mycological confirmation of onychomycosis, is crucial before initiating therapy. temple.edu This ensures that antifungal agents are used appropriately, reducing unnecessary exposure that can drive the selection of resistant strains.
Antifungal Susceptibility Testing: In cases of treatment failure or suspected resistance, antifungal susceptibility testing can help guide the selection of an effective alternative agent. temple.edu
Combination Therapy: Although not specifically studied for efinaconazole, combination therapy with agents that have different mechanisms of action is a potential strategy to enhance efficacy and reduce the likelihood of resistance development.
Efflux Pump Inhibitors: The development of compounds that inhibit the activity of fungal efflux pumps is an active area of research. researchgate.netsemanticscholar.org Such inhibitors, when used in combination with an azole antifungal like efinaconazole, could restore its activity against resistant strains that overexpress these pumps.
Prophylactic Use: To prevent recurrence of onychomycosis, which can be a form of treatment failure, prophylactic use of topical antifungals like efinaconazole may be considered. temple.edu Maintaining high drug concentrations in the nail may help prevent reinfection and the emergence of resistant strains. temple.edu
Development of Combination Therapies with Efflux Pump Inhibitors or Synergistic Agents
The combination of (2R,3S)-Efinaconazole with other antifungal agents has been investigated to identify synergistic interactions that could enhance its efficacy and potentially overcome resistance. A notable in vitro study explored the combination of topical efinaconazole with the oral antifungal agents terbinafine and itraconazole against clinical isolates of Trichophyton rubrum and Trichophyton interdigitale, the primary causative agents of onychomycosis. mdpi.comnih.gov
The study utilized a microdilution checkerboard technique to determine the fractional inhibitory concentration (FIC) index, a measure of the interaction between two antimicrobial agents. A synergistic effect is generally indicated by an FIC index of ≤ 0.5. The results demonstrated that the combination of efinaconazole and terbinafine produced a synergistic effect in a significant portion of the tested strains. mdpi.comnih.gov No antagonistic effects were observed with any of the tested combinations. mdpi.comnih.gov
The findings suggest that a combined therapeutic approach, utilizing both topical (2R,3S)-Efinaconazole and an oral antifungal, could be a viable clinical strategy for treating onychomycosis. mdpi.comnih.gov This approach may not only improve treatment outcomes but also potentially reduce the likelihood of resistance emerging.
Synergistic Effects of (2R,3S)-Efinaconazole in Combination with Oral Antifungals
| Combination | Fungal Species | Percentage of Strains Showing Synergistic Effect (FIC Index ≤ 0.5) |
|---|---|---|
| (2R,3S)-Efinaconazole + Terbinafine | Trichophyton rubrum and Trichophyton interdigitale | 43.8% (7 out of 16 strains) |
| (2R,3S)-Efinaconazole + Itraconazole | Trichophyton rubrum and Trichophyton interdigitale | 12.5% (2 out of 16 strains) |
Design of Novel (2R,3S)-Efinaconazole Analogues Targeting Resistance Mechanisms
The chemical structure of (2R,3S)-Efinaconazole has been optimized for potent antifungal activity and favorable pharmacokinetic properties, such as low keratin (B1170402) binding, which enhances its penetration into the nail plate. nih.gov A key aspect of overcoming drug resistance involves the rational design of new drug analogues that can evade the resistance mechanisms of the target fungi.
For azole antifungals, this can involve modifying the molecular structure to:
Increase the binding affinity to the target enzyme, lanosterol 14α-demethylase.
Reduce the recognition and transport by efflux pumps.
Enhance the drug's ability to disrupt the fungal cell membrane.
While the enantioselective synthesis of (2R,3S)-Efinaconazole has been successfully established, allowing for the production of the specific stereoisomer with optimal activity, there is currently a lack of published research focusing on the design and synthesis of novel (2R,3S)-Efinaconazole analogues specifically aimed at targeting and overcoming fungal resistance mechanisms. acs.org The development of such analogues represents a forward-looking approach to address the potential for future clinical resistance.
Advanced Analytical and Bioanalytical Methodologies for 2r,3s Efinaconazole Research
Spectroscopic Characterization of (2R,3S)-Efinaconazole
Spectroscopic methods are indispensable for the structural confirmation and characterization of (2R,3S)-Efinaconazole. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (2R,3S)-Efinaconazole. core.ac.ukomicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the different types of proton and carbon atoms in the molecule. For instance, ¹H NMR spectra would confirm the presence of protons on the aromatic difluorophenyl ring, the piperidine (B6355638) and triazole rings, and the butanol backbone. A patent for the closely related (2R,3R) stereoisomer reports characteristic proton signals, including those for the methyl group, the methylene (B1212753) protons of the piperidine ring, and the aromatic protons. blogspot.com
Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms. omicsonline.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecular structure. core.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly with the carbon atoms to which they are attached, providing a clear map of C-H bonds. omicsonline.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, rather than connected through bonds. hyphadiscovery.com
Together, these NMR techniques provide the definitive evidence required to confirm the constitution and specific (2R,3S) stereochemistry of Efinaconazole (B1671126).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of (2R,3S)-Efinaconazole. semanticscholar.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to calculate a unique elemental formula. The computed exact mass of Efinaconazole (C₁₈H₂₂F₂N₄O) is 348.17616766 Da, a value that can be experimentally verified with HRMS to confirm the compound's identity with high confidence. nih.gov
Furthermore, the coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful strategy for metabolite identification. pharmaron.comnih.gov In metabolism studies, organisms may modify the parent drug through various biotransformation reactions. mdpi.com LC-HRMS analysis can separate potential metabolites from the parent compound and provide accurate mass data for each. By comparing the mass of a metabolite to that of the parent drug, the type of chemical modification (e.g., hydroxylation, oxidation) can be deduced, allowing for the structural elucidation of these new entities. pharmaron.commdpi.com Tandem mass spectrometry (MS/MS) techniques, often integrated with HRMS, provide fragmentation patterns that offer further structural details of the metabolites. mdpi.comnih.gov
A validated LC-MS/MS method has been developed for the quantification of Efinaconazole in plasma, demonstrating exceptional sensitivity with a linearity range of 1 to 2000 pg/mL. nih.goveurekaselect.com This level of sensitivity is essential for pharmacokinetic studies where systemic concentrations of the drug may be very low. nih.govnih.goveurekaselect.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the routine identification and purity assessment of (2R,3S)-Efinaconazole.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Efinaconazole would be expected to show characteristic absorption bands corresponding to its structural features:
A broad band for the O-H (hydroxyl) stretching vibration.
Bands corresponding to C-H stretching from the aliphatic and aromatic parts of the molecule.
Absorptions for C-F stretching from the difluorophenyl group.
Signals for C=C stretching of the methylene group on the piperidine ring.
Characteristic absorptions for the C-N and C=N bonds within the triazole and piperidine rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for quantitative analysis and purity checks. Efinaconazole exhibits maximum absorbance (λmax) in the UV region, which allows for its quantification in solution using the Beer-Lambert law. Several analytical methods have been developed using UV detection. For instance, a simple and economical UV spectrophotometric method utilizing the area under the curve (AUC) approach has been validated for the estimation of Efinaconazole. jetir.org This method demonstrated linearity in the concentration range of 100-500 μg/ml, with a maximum absorbance at 261 nm. jetir.org Other studies have utilized detection wavelengths of 210 nm for HPLC analysis. gjpb.degjpb.de These methods are crucial for quality control in pharmaceutical formulations.
Chromatographic Separation Techniques for (2R,3S)-Efinaconazole and Related Compounds
Chromatographic techniques are essential for separating (2R,3S)-Efinaconazole from impurities, degradation products, and metabolites in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of Efinaconazole. gjpb.degjpb.de Several robust and reliable stability-indicating RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. jetir.orggjpb.de
These methods typically use a C18 column for separation. gjpb.denih.gov The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). gjpb.degjpb.denih.gov Isocratic elution, where the mobile phase composition remains constant, is commonly employed. gjpb.denih.gov Detection is usually performed using a UV detector at wavelengths around 205-210 nm. gjpb.denih.gov
Validated HPLC methods have demonstrated excellent performance characteristics:
Linearity: A strong linear relationship between concentration and detector response is consistently achieved, with high correlation coefficients (R² ≥ 0.998). gjpb.denih.gov Linearity ranges have been established from 25–125 µg/ml and 50 to 10,000 ng/mL in different studies. gjpb.denih.gov
Accuracy: Recovery studies show high accuracy, with recovery rates typically between 99.8% and 100.08%. gjpb.degjpb.de
Precision: The methods are highly precise, indicating low variability in repeated measurements.
Specificity: The methods are specific, able to resolve Efinaconazole from its degradation products and other potential impurities. gjpb.de
The table below summarizes parameters from different validated HPLC methods for Efinaconazole analysis.
| Parameter | Method 1 gjpb.degjpb.de | Method 2 nih.gov |
|---|---|---|
| Column | Enable C18 | Polar C18 (5 µm, 4.6 mm × 150 mm) |
| Mobile Phase | Methanol : 0.01 M KH₂PO₄ buffer (pH 5.5) (90:10 v/v) | 0.01 M KH₂PO₄ : Acetonitrile (36:64) |
| Flow Rate | 2 ml/min | 1 mL/min |
| Detection Wavelength | 210 nm | 205 nm |
| Retention Time | 4.55 min | 6.4 ± 0.5 min |
| Linearity Range | 25–125 µg/ml | 50–10000 ng/mL |
| Correlation Coefficient (R²) | 0.998 | ≥ 0.9981 |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique, but it is typically reserved for compounds that are thermally stable and volatile. (2R,3S)-Efinaconazole, with its relatively high molecular weight and polar hydroxyl group, is not sufficiently volatile for direct GC analysis.
However, GC coupled with mass spectrometry (GC-MS) can be applied to the analysis of Efinaconazole following a chemical derivatization step. nih.gov Derivatization involves reacting the non-volatile analyte with a reagent to create a more volatile and thermally stable product. For Efinaconazole, the polar hydroxyl (-OH) group could be converted into a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMSi) ether. nih.gov This process has been successfully used for the GC-MS analysis of other non-volatile compounds like fungal sterols and metabolites. nih.govnih.gov
The derivatized Efinaconazole could then be separated on a GC column and detected by MS. This approach could be valuable for specific applications, such as identifying certain metabolites or impurities where GC provides better resolution or sensitivity than HPLC.
Chiral Chromatography for Enantiomeric Purity and Isomer Separation
The stereochemical configuration of Efinaconazole is critical to its therapeutic activity, necessitating robust analytical methods to separate and quantify its stereoisomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for assessing the enantiomeric purity and separating the isomers of Efinaconazole and other chiral azole compounds. cjph.com.cnukm.mynih.gov The control of enantiomeric purity is a critical requirement for clinical, analytical, and regulatory purposes. nih.gov
Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are widely employed for the enantioseparation of azole antifungals due to their broad applicability and excellent resolving capabilities. nih.govmdpi.com A specific HPLC method has been developed for the determination of the four enantiomers of Efinaconazole. cjph.com.cn This method employs a Daicel Chiralpak IC column, which is a cellulose-based CSP. cjph.com.cn The separation is achieved using a mobile phase consisting of hexane (B92381) and ethanol, with detection at a wavelength of 210 nm. cjph.com.cn This method demonstrated good linearity for the four enantiomers within a concentration range of 0.5 to 120 µg/mL, with recoveries of at least 99.2% and relative standard deviations (RSDs) below 1.50%. cjph.com.cn
The selection of the mobile phase, including the type of organic modifier (e.g., ethanol, isopropanol) and additives like diethylamine (B46881) (DEA), is crucial for optimizing the separation and resolution of enantiomers on polysaccharide-based columns. mdpi.comptfarm.pl For other triazole antifungal compounds, chiral separation has been successfully achieved using various CSPs and mobile phase modes, including normal phase, reversed phase, and polar organic modes. nih.govjapsonline.com The development of such methods is essential for ensuring the quality and stereochemical integrity of the active pharmaceutical ingredient. ukm.my
| Parameter | HPLC Method for Efinaconazole Enantiomers |
| Column | Daicel Chiralpak IC |
| Mobile Phase | Hexane:Ethanol (85:15) |
| Detection Wavelength | 210 nm |
| Linearity Range | 0.5—120 µg/ml |
| Recovery | ≥ 99.2% |
| RSD | < 1.50% |
| Data sourced from the Chinese Journal of Pharmaceuticals. cjph.com.cn |
Quantitative Bioanalytical Methodologies for (2R,3S)-Efinaconazole in Pre-clinical Biological Matrices
The quantification of (2R,3S)-Efinaconazole in preclinical biological matrices such as plasma, tissues, and fluids is fundamental for pharmacokinetic, toxicokinetic, and metabolism studies. Due to the typically low concentrations of the drug in these samples following topical application, highly sensitive and selective analytical methods are required. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering exceptional sensitivity, specificity, and a wide dynamic range. nih.goveurekaselect.com
Development and Validation of LC-MS/MS Assays for Tissue and Fluid Analysis
Validated LC-MS/MS methods are indispensable for the accurate quantification of Efinaconazole in biological fluids like plasma. nih.goveurekaselect.com One such method has been developed for the determination of Efinaconazole in plasma, demonstrating high sensitivity with a linear range from 1 to 2000 pg/mL. nih.gov This level of sensitivity is crucial, as topical application results in minimal systemic absorption and consequently, very low concentrations in the bloodstream. nih.gov
The method utilizes a tandem mass spectrometer with a heated electrospray ionization (HESI) source operating in parallel reaction monitoring (PRM) mode for detection. nih.goveurekaselect.com Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase, often consisting of a mixture of methanol and formic acid in water. nih.gov Validation of these assays is performed according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and stability under various conditions (e.g., freeze-thaw cycles, room temperature storage). nih.govresearchgate.net For the validated plasma assay, precision and accuracy for quality control (QC) samples showed a variance of less than 5% and an accuracy of 99 to 103%. nih.goveurekaselect.com
| Parameter | LC-MS/MS Method for Efinaconazole in Plasma |
| Instrument | Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm) UPLC |
| Mobile Phase | 20% 0.1% Formic acid-water and 80% Methanol |
| Ionization | Heated Electrospray Ionization (HESI) |
| Linearity Range | 1 to 2000 pg/mL (0.001-2 ng/mL) |
| Accuracy | 99 to 103% |
| Precision (% Variance) | < 5% |
| Data sourced from Drug Metabolism and Bioanalysis Letters. nih.goveurekaselect.com |
Advanced Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is a critical step in bioanalysis, aimed at removing interfering substances like proteins and phospholipids (B1166683) from the biological matrix, thereby enhancing the sensitivity and robustness of the analytical method. chromatographyonline.com The choice of technique depends on the analyte's properties and the complexity of the matrix. orientjchem.org
For the analysis of Efinaconazole in plasma, liquid-liquid extraction (LLE) has been successfully employed. nih.gov LLE is a conventional yet effective technique that separates the drug from the aqueous biological fluid into an immiscible organic solvent based on its partition coefficient. chromatographyonline.comorientjchem.org For more challenging matrices like nail tissue, protein precipitation has been utilized. researchgate.net This method involves adding a solvent (like acetonitrile) to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant. researchgate.net
While LLE and protein precipitation are widely used, a range of more advanced and often miniaturized techniques are available to improve efficiency, reduce solvent consumption, and enable automation. chromatographyonline.comorientjchem.orgtandfonline.com These include:
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing both cleanup and concentration. chromatographyonline.com
Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses significantly less solvent. orientjchem.org Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). chromatographyonline.com
Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the coating and is then thermally desorbed into the analytical instrument. orientjchem.org
These modern techniques offer advantages in terms of higher throughput, reduced environmental impact, and potential for on-site or in-vivo analysis. orientjchem.org
Crystallographic Studies of (2R,3S)-Efinaconazole and Its Complexes with Biological Targets
Crystallographic studies, particularly X-ray crystallography, are essential for unequivocally determining the three-dimensional structure of a molecule and understanding its interactions with biological targets at an atomic level. mdpi.com The primary biological target of Efinaconazole is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical component in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. nih.gov
While specific crystal structures of (2R,3S)-Efinaconazole complexed with fungal lanosterol 14α-demethylase are not widely available in public databases, the methodologies for such studies are well-established. Research on other azole and triazole antifungals provides a clear framework for how these investigations are conducted. mdpi.com
A typical study would involve:
Crystallization: Obtaining high-quality crystals of the target enzyme, both alone (apo form) and in complex with the inhibitor (Efinaconazole).
X-ray Diffraction: Exposing the crystals to an X-ray beam and collecting the resulting diffraction pattern. The pattern provides information about the arrangement of atoms within the crystal.
Structure Determination: Using the diffraction data to calculate an electron density map and build a detailed three-dimensional atomic model of the protein-ligand complex.
In the absence of experimental crystal structures, computational techniques are invaluable. mdpi.com
Molecular Docking: This method predicts the preferred orientation of a ligand (Efinaconazole) when bound to a receptor (lanosterol 14α-demethylase) to form a stable complex. It helps to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations: MD simulations are used to evaluate the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the molecular interactions. mdpi.com
These structural and computational studies are crucial for understanding the basis of Efinaconazole's potency and selectivity, and for guiding the design of new, more effective antifungal agents. mdpi.com
Computational Chemistry and Molecular Modeling of 2r,3s Efinaconazole
Quantum Chemical Calculations for Electronic Structure and Reactivity of (2R,3S)-Efinaconazole
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which govern its structure, stability, and reactivity. irjweb.com For (2R,3S)-Efinaconazole, these calculations provide fundamental insights into its mode of action.
The key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly important for understanding non-covalent interactions with the target protein.
In the case of efinaconazole (B1671126), DFT studies would reveal that the nitrogen atoms of the 1,2,4-triazole (B32235) ring are electron-rich, particularly the N4 atom. This nucleophilic character is fundamental to its mechanism, as it enables the coordination of the triazole ring to the heme iron atom at the active site of lanosterol (B1674476) 14α-demethylase, a hallmark of azole antifungal inhibition. neuroquantology.commdpi.com Mulliken charge analysis further quantifies the partial atomic charges, confirming the electronegative nature of the triazole nitrogens and the hydroxyl oxygen, identifying them as likely points of interaction for hydrogen bonding within the enzyme's active site.
Table 8.1: Illustrative Quantum Chemical Descriptors for an Efinaconazole-like Molecule This table presents typical data that would be generated from DFT calculations. Actual values require specific computation.
| Descriptor | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |
| Mulliken Charge on N4 (Triazole) | -0.45 e | Quantifies the negative charge, confirming its role as the primary heme-coordinating atom. |
| Mulliken Charge on OH Oxygen | -0.60 e | Highlights its potential as a hydrogen bond acceptor. |
Molecular Dynamics Simulations of (2R,3S)-Efinaconazole in Aqueous and Biological Environments
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations provide a dynamic view of how (2R,3S)-Efinaconazole behaves in different environments, such as in an aqueous solution or when bound to its biological target, CYP51. nih.gov
In a biological context, MD simulations are used to explore the stability of the efinaconazole-CYP51 complex. nih.gov Starting with a docked pose of efinaconazole in a homology model of Trichophyton rubrum CYP51, a simulation running for several nanoseconds can reveal the conformational changes in both the ligand and the protein. Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues in the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between efinaconazole and the active site residues, which are crucial for binding affinity.
These simulations can confirm that the key interactions, such as the N4-heme coordination and hydrogen bonds with residues like tyrosine and serine, are maintained throughout the simulation, affirming a stable binding mode. frontiersin.org
In an aqueous environment, MD simulations can be used to study the solubility and aggregation properties of efinaconazole. By simulating multiple efinaconazole molecules in a water box, researchers can observe whether the molecules tend to remain solvated or aggregate, providing insights into their formulation characteristics.
Ligand-Based and Structure-Based Drug Design (SBDD) Approaches for (2R,3S)-Efinaconazole Analogues
The development of new antifungal agents often leverages the chemical structure of existing drugs like efinaconazole. Both ligand-based and structure-based drug design methods are employed to create novel analogues with improved properties. nih.govnih.gov
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution crystal structure of the target, LBDD methods use the properties of known active molecules. A pharmacophore model can be generated from the structure of (2R,3S)-Efinaconazole. This model consists of a 3D arrangement of essential chemical features required for biological activity. For efinaconazole, the key pharmacophoric features would include:
A nitrogen atom (from the triazole ring) acting as a metal chelator.
A hydrogen bond acceptor (the hydroxyl group).
A hydrophobic aromatic feature (the difluorophenyl ring).
An additional hydrophobic or hydrogen bond acceptor feature (the methylenepiperidine moiety).
This model serves as a template to search large chemical databases for new molecules that match these features.
Structure-Based Drug Design (SBDD): With the availability of homology models for fungal CYP51, SBDD is a powerful approach. nih.gov It involves docking efinaconazole and its potential analogues into the enzyme's active site to predict their binding orientation and affinity. neuroquantology.comresearchgate.net Docking studies consistently show that the N4 of the triazole ring of azole antifungals coordinates with the heme iron, while the rest of the molecule occupies a hydrophobic channel. The difluorophenyl ring typically engages in hydrophobic interactions with nonpolar residues, and the hydroxyl group forms critical hydrogen bonds that anchor the molecule in place.
Table 8.2: Key Interactions of Efinaconazole in the CYP51 Active Site (Predicted)
| Interaction Type | Efinaconazole Moiety | CYP51 Residues (Illustrative) |
| Metal Coordination | Triazole Ring (N4) | Heme Iron (Fe) |
| Hydrogen Bonding | Hydroxyl Group | Tyr132, Ser378 |
| Hydrophobic Interaction | 2,4-Difluorophenyl Ring | Tyr118, Leu376, Met508 |
| Hydrophobic Interaction | Methylenepiperidine Ring | Phe58, Leu121 |
In Silico Prediction of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. semanticscholar.org Predicting these properties using computational (in silico) models early in the drug discovery process can significantly reduce the risk of late-stage failures. nih.govnih.gov For topical agents like efinaconazole, properties such as solubility and skin/nail penetration are particularly important.
Various computational models, often based on Quantitative Structure-Property Relationships (QSPR), are used to predict ADME parameters from a molecule's chemical structure. mdpi.com Key predicted properties include:
LogP/LogD: Measures of lipophilicity, which influence solubility and membrane permeability.
Aqueous Solubility (LogS): Critical for formulation and bioavailability.
Human Intestinal Absorption (HIA): Important even for topical drugs, as some systemic absorption can occur.
Blood-Brain Barrier (BBB) Penetration: Generally, for antifungals, low BBB penetration is desired to minimize central nervous system side effects.
CYP450 Inhibition: Prediction of interactions with human CYP enzymes (e.g., CYP3A4, CYP2D6) is crucial to assess the potential for drug-drug interactions.
For efinaconazole, a low affinity for keratin (B1170402) is a key property that enhances its penetration into the nail plate, and while not a standard ADME parameter, specialized computational models could be developed to predict this feature for new analogues. fda.gov
Table 8.3: Illustrative In Silico ADME Predictions for an Efinaconazole-like Molecule
| ADME Property | Predicted Value | Desired Range/Interpretation |
| LogP (Lipophilicity) | 3.2 | < 5 (Good oral bioavailability) |
| Aqueous Solubility (LogS) | -4.5 | Moderate to low solubility |
| Human Intestinal Absorption | High | Indicates good potential for absorption |
| BBB Permeation | Low | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Lipinski's Rule of Five | 0 Violations | Indicates "drug-likeness" |
Virtual Screening and Lead Optimization Studies Utilizing the (2R,3S)-Efinaconazole Chemical Space
The chemical structure of (2R,3S)-Efinaconazole serves as an excellent starting point for discovering new antifungal agents through virtual screening and lead optimization. acs.org
Virtual Screening: This process involves computationally screening vast libraries of chemical compounds to identify those that are likely to bind to the target of interest. Two main strategies can be used:
Ligand-Based Virtual Screening: Using the efinaconazole pharmacophore model or its 2D chemical fingerprint, large databases can be rapidly searched for molecules with similar features.
Structure-Based Virtual Screening: Millions of compounds can be docked into the active site of the fungal CYP51 model. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring hits are selected for further investigation.
Lead Optimization: Once initial "hits" are identified from virtual screening, the lead optimization phase begins. This is an iterative process where computational models guide the synthesis of new analogues. For example, if a hit compound shows good predicted affinity but poor predicted solubility, chemists can propose modifications to its structure (e.g., adding a polar group). These new structures are then re-evaluated computationally for both binding affinity and ADME properties before being synthesized. This cycle of design, prediction, and synthesis allows for the efficient refinement of hit compounds into potent and drug-like clinical candidates.
Future Directions and Emerging Research Avenues for 2r,3s Efinaconazole
Exploration of Novel Therapeutic Applications Beyond Antifungal Indications for (2R,3S)-Efinaconazole
While (2R,3S)-Efinaconazole is well-established for its antifungal properties, particularly in the treatment of onychomycosis, the exploration of its therapeutic potential beyond this indication is an area of growing interest. The unique chemical structure of (2R,3S)-Efinaconazole may lend itself to interactions with other biological targets, opening up possibilities for drug repurposing.
Future research could investigate the anti-inflammatory, anti-cancer, or anti-parasitic properties of (2R,3S)-Efinaconazole. Many azole compounds have demonstrated a broad range of biological activities, and a systematic screening of (2R,3S)-Efinaconazole against various cell lines and disease models could uncover previously unknown therapeutic applications. Such studies would not only expand the potential clinical utility of this compound but also provide a deeper understanding of its mechanism of action and potential off-target effects.
Development of Advanced Drug Delivery Systems for (2R,3S)-Efinaconazole (e.g., Nanoparticles, Liposomes, Topical Formulations)
The efficacy of a topical antifungal agent like (2R,3S)-Efinaconazole is intrinsically linked to its ability to penetrate the target tissue, such as the nail plate in onychomycosis. semanticscholar.org The development of advanced drug delivery systems is a key research avenue to enhance its therapeutic performance.
Nanoparticles and Liposomes: Nanoparticle-based delivery systems, such as nanostructured lipid carriers (NLCs) and liposomes, offer a promising approach to improve the skin penetration and bioavailability of (2R,3S)-Efinaconazole. jneonatalsurg.comresearchgate.net Recent research has focused on developing efinaconazole-loaded NLCs, which have shown potential for enhanced antifungal efficacy and skin permeation. jneonatalsurg.com These nanosized carriers can facilitate drug transport across biological barriers and allow for controlled release of the active compound. jneonatalsurg.comresearchgate.net Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers for topical delivery. nih.govresearchgate.net
Topical Formulations: Innovations in topical formulations are also being explored to improve the transungual delivery of (2R,3S)-Efinaconazole. semanticscholar.org Microemulsion-based formulations are being investigated to enhance the solubility and penetration of the drug through the nail. semanticscholar.org The existing topical solution of (2R,3S)-Efinaconazole was developed with both lipophilic and hydrophilic enhancers to improve its permeability and therapeutic efficacy. semanticscholar.org Further research into novel excipients and formulation technologies could lead to even more effective topical products. olemiss.edu
Table 1: Advanced Drug Delivery Systems for (2R,3S)-Efinaconazole
| Delivery System | Description | Potential Advantages |
| Nanostructured Lipid Carriers (NLCs) | Nanosized lipid-based carriers. | Enhanced skin penetration, controlled release, improved bioavailability. jneonatalsurg.com |
| Liposomes | Vesicular structures with a lipid bilayer. | Can encapsulate a wide range of drugs, biocompatible. nih.govresearchgate.net |
| Microemulsions | Thermodynamically stable, isotropic systems of oil, water, and surfactant. | Increased drug solubility and nail penetration. semanticscholar.org |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in (2R,3S)-Efinaconazole Research
The "omics" revolution has transformed drug discovery and development by providing a holistic view of biological systems. researchgate.netnih.gov The integration of genomics, proteomics, and metabolomics into (2R,3S)-Efinaconazole research holds significant potential for a deeper understanding of its mechanism of action, the identification of biomarkers for treatment response, and the elucidation of resistance mechanisms.
Genomics can be used to identify genetic factors in both the host and the fungus that influence the efficacy of (2R,3S)-Efinaconazole.
Proteomics can analyze changes in protein expression in response to drug treatment, helping to identify the specific cellular pathways affected by (2R,3S)-Efinaconazole. mdpi.com
Metabolomics can provide insights into the metabolic changes that occur in fungal cells upon exposure to the drug. jabonline.in
By combining these omics approaches, researchers can build comprehensive models of how (2R,3S)-Efinaconazole works at a molecular level, paving the way for more personalized and effective treatment strategies. researchgate.net
Comparative Studies of (2R,3S)-Efinaconazole with Next-Generation Antifungal Compounds
To maintain its position as a leading topical antifungal, it is crucial to continually evaluate the performance of (2R,3S)-Efinaconazole against next-generation antifungal compounds. Comparative studies provide valuable data on relative efficacy, spectrum of activity, and potential for resistance development.
Recent studies have compared the in vitro activity of (2R,3S)-Efinaconazole with other antifungals, including newer agents like luliconazole (B1675427) and tavaborole, as well as established drugs such as itraconazole (B105839), terbinafine (B446), and ciclopirox (B875). nih.govoup.com These studies have consistently demonstrated the potent and broad-spectrum antifungal activity of (2R,3S)-Efinaconazole. asm.org
Table 2: Comparative In Vitro Activity of Efinaconazole (B1671126) and Other Antifungals against T. rubrum
| Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| (2R,3S)-Efinaconazole | 0.008 | 0.008 |
| Amorolfine | 0.03 | 0.06 |
| Ciclopirox | 0.25 | 0.5 |
| Itraconazole | 0.125 | 0.25 |
| Terbinafine | 0.008 | 0.015 |
| Luliconazole | 0.002 | 0.002 |
Data sourced from multiple in vitro studies. MIC values can vary based on testing methodology.
Future comparative studies should include newly emerging antifungal agents and should also focus on in vivo models and clinical trials to provide a comprehensive assessment of the relative therapeutic value of (2R,3S)-Efinaconazole.
Application of Artificial Intelligence and Machine Learning in (2R,3S)-Efinaconazole Drug Discovery and Development
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating drug discovery and development processes. jddtonline.infoijfmr.com The application of these technologies to (2R,3S)-Efinaconazole research could lead to significant advancements.
Drug Discovery: AI algorithms can be used to screen vast chemical libraries to identify novel compounds with similar or improved activity to (2R,3S)-Efinaconazole. nih.gov
Formulation Development: ML models can predict the optimal formulation parameters to enhance the delivery and stability of (2R,3S)-Efinaconazole.
Clinical Trials: AI can be used to optimize the design of clinical trials, identify suitable patient populations, and predict treatment outcomes. aipublications.com
Personalized Medicine: By analyzing patient data, ML algorithms could help to predict which individuals are most likely to respond to treatment with (2R,3S)-Efinaconazole, leading to more personalized therapeutic approaches. datainsightsmarket.com
The integration of AI and ML into (2R,3S)-Efinaconazole research has the potential to streamline its development, enhance its efficacy, and expand its clinical applications.
Q & A
Q. How are patient-reported outcomes (PROs) integrated into (2R,3S)-efinaconazole clinical trial designs?
- Methodological Answer : PROs like the OnyCOE-t questionnaire assess functional and psychosocial impacts of onychomycosis. Post hoc analyses of phase 3 trials show significant improvements in PRO scores (e.g., 35% reduction in embarrassment) post-treatment, validated through multivariate regression models .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
